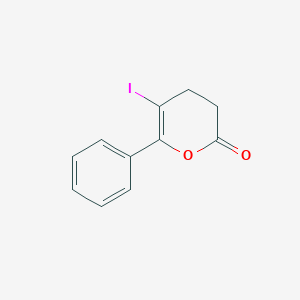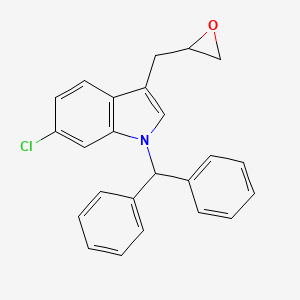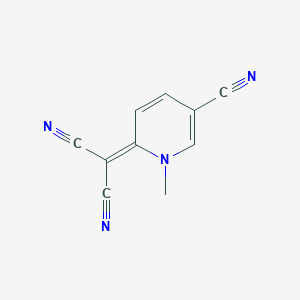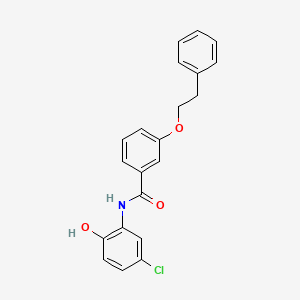![molecular formula C18H15N5O B12601065 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-80-9](/img/structure/B12601065.png)
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an ethoxy group at position 4 and a quinolin-3-yl group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their antimicrobial and anticancer properties.
Uniqueness
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the ethoxy and quinolin-3-yl groups enhances its potential as a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
917759-80-9 |
|---|---|
Fórmula molecular |
C18H15N5O |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23) |
Clave InChI |
HWNJWLARHFZYCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)





![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
